Phentolamine-d4 Hydrochloride
Overview
Description
- Phentolamine-d4 (hydrochloride) is the deuterium-labeled form of Phentolamine hydrochloride.
- Phentolamine hydrochloride is a reversible, non-selective α1 and α2 adrenergic receptor blocker.
- It acts by expanding blood vessels, reducing peripheral vascular resistance.
- Commonly used to treat pheochromocytoma-related hypertension, heart failure, and erectile dysfunction .
Mechanism of Action
Target of Action
Phentolamine-d4 Hydrochloride primarily targets alpha-1 and alpha-2 adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in regulating the diameter of blood vessels and the contraction of smooth muscles .
Mode of Action
This compound acts as a reversible, competitive antagonist at alpha-1 and alpha-2 adrenergic receptors . By blocking these receptors, it prevents the binding of norepinephrine, a neurotransmitter that causes vasoconstriction and increases blood pressure . As a result, it induces vasodilation, or the widening of blood vessels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the norepinephrine-mediated vasoconstriction pathway . By blocking the alpha-adrenergic receptors, this compound inhibits this pathway, leading to vasodilation and a decrease in blood pressure .
Pharmacokinetics
This compound is administered through various routes including intravenously, intramuscularly, submucosally, and topically . The compound is metabolized in the liver and has an elimination half-life of 19 minutes . These properties influence its bioavailability and duration of action .
Result of Action
The primary molecular effect of this compound is the blockade of alpha-adrenergic receptors , leading to vasodilation . On a cellular level, this results in a relaxation of vascular smooth muscles . Clinically, this leads to a decrease in blood pressure and is used to treat hypertensive episodes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other vasoactive substances can potentiate or diminish its vasodilatory effect . Additionally, the physiological state of the patient, such as their baseline blood pressure and the presence of any underlying conditions, can also impact the drug’s efficacy and stability .
Biochemical Analysis
Biochemical Properties
Phentolamine-d4 Hydrochloride, like its parent compound, is known to interact with α1 and α2 adrenergic receptors . These receptors are proteins that play crucial roles in the sympathetic nervous system, mediating the body’s “fight or flight” response . By blocking these receptors, this compound can cause vasodilation, reducing peripheral vascular resistance .
Cellular Effects
This compound, through its action on α1 and α2 adrenergic receptors, can influence various cellular processes. For instance, it can affect cell signaling pathways related to vasoconstriction and vasodilation . It can also impact gene expression related to these pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to α1 and α2 adrenergic receptors, thereby blocking their function . This blockade leads to a relaxation of systemic vasculature, leading to hypotension . Unlike selective α1 blockers, this compound also inhibits α2 receptors, which function predominantly as presynaptic negative feedback for norepinephrine release .
Temporal Effects in Laboratory Settings
For instance, its clinical use for hypertension was halted due to cardiovascular and gastrointestinal adverse effects with the prolonged use of large oral doses .
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as Phentolamine Hydrochloride. Some evidence suggests that Phentolamine Hydrochloride also stimulates beta-adrenergic receptors, thereby causing peripheral vasodilation .
Subcellular Localization
Given its function as an adrenergic receptor antagonist, it’s likely that it localizes to the cell membrane where these receptors are typically found .
Preparation Methods
- Synthetic routes for Phentolamine-d4 (hydrochloride) involve deuterium substitution during synthesis.
- Industrial production methods typically follow established procedures for Phentolamine hydrochloride.
Chemical Reactions Analysis
- Phentolamine-d4 (hydrochloride) undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and alkylating agents.
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
- Chemistry: Used as a reference standard in analytical methods.
- Biology: Investigated for its effects on adrenergic receptors.
- Medicine: Relevant in treating hypertensive emergencies and managing soft tissue anesthesia.
- Industry: May find applications in drug development and pharmacokinetic studies.
Comparison with Similar Compounds
- Unique features: Deuterium labeling for research purposes.
- Similar compounds: Phentolamine hydrochloride, Phentolamine mesylate.
Properties
IUPAC Name |
3-[4-methyl-N-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]anilino]phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O.ClH/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H/i9D2,10D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEJFGFQYKDAPM-PQDNHERISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N=C(N1)CN(C2=CC=C(C=C2)C)C3=CC(=CC=C3)O)([2H])[2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.